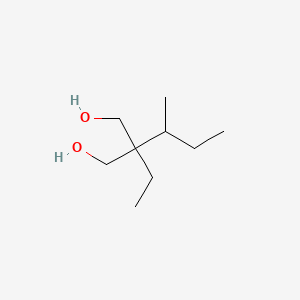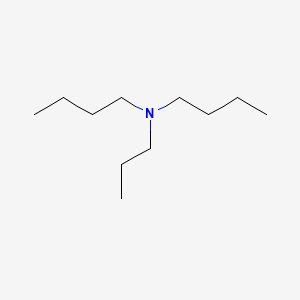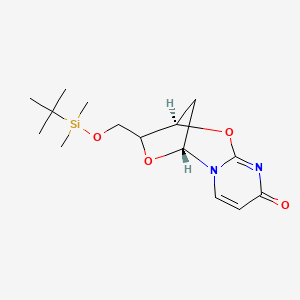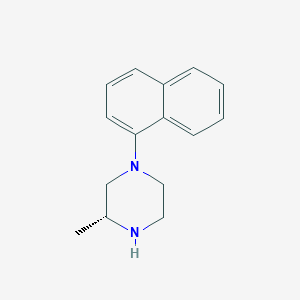
3-Methyl-1-naphthalen-1-yl-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Methyl-1-(naphthalen-1-yl)piperazine: is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. The compound features a piperazine ring substituted with a methyl group at the third position and a naphthalene moiety at the first position. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methyl-1-(naphthalen-1-yl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and piperazine.
Alkylation Reaction: The naphthalene moiety is introduced to the piperazine ring through an alkylation reaction. This involves the reaction of naphthalene with a suitable alkylating agent in the presence of a base.
Methylation: The methyl group is introduced at the third position of the piperazine ring using a methylating agent such as methyl iodide or dimethyl sulfate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (3R)-3-Methyl-1-(naphthalen-1-yl)piperazine in high purity.
Industrial Production Methods
In an industrial setting, the production of (3R)-3-Methyl-1-(naphthalen-1-yl)piperazine may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Synthesis: Continuous flow synthesis techniques may be employed to enhance the efficiency and yield of the production process.
Automated Purification Systems: Automated systems are used for the purification and isolation of the final product to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Methyl-1-(naphthalen-1-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the piperazine ring or naphthalene moiety are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
(3R)-3-Methyl-1-(naphthalen-1-yl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity as a central nervous system stimulant or depressant.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties.
Mécanisme D'action
The mechanism of action of (3R)-3-Methyl-1-(naphthalen-1-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-Methyl-1-(phenyl)piperazine: Similar structure with a phenyl group instead of a naphthalene moiety.
(3R)-3-Methyl-1-(benzyl)piperazine: Similar structure with a benzyl group instead of a naphthalene moiety.
(3R)-3-Methyl-1-(pyridin-2-yl)piperazine: Similar structure with a pyridine ring instead of a naphthalene moiety.
Uniqueness
(3R)-3-Methyl-1-(naphthalen-1-yl)piperazine is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and biological properties compared to other similar compounds. The naphthalene ring system can influence the compound’s lipophilicity, binding affinity to molecular targets, and overall pharmacokinetic profile.
Propriétés
Formule moléculaire |
C15H18N2 |
|---|---|
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
(3R)-3-methyl-1-naphthalen-1-ylpiperazine |
InChI |
InChI=1S/C15H18N2/c1-12-11-17(10-9-16-12)15-8-4-6-13-5-2-3-7-14(13)15/h2-8,12,16H,9-11H2,1H3/t12-/m1/s1 |
Clé InChI |
VNCLFUNSMLXUGW-GFCCVEGCSA-N |
SMILES isomérique |
C[C@@H]1CN(CCN1)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC1CN(CCN1)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)



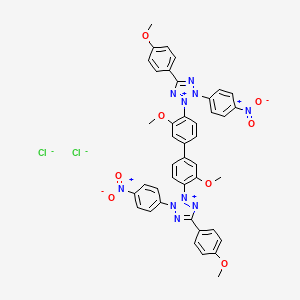
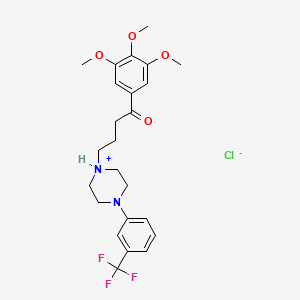
![1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-](/img/structure/B13745724.png)
